molecular formula C10H6N2O B8250169 4-(Oxazol-4-yl)benzonitrile

4-(Oxazol-4-yl)benzonitrile

Cat. No.: B8250169
M. Wt: 170.17 g/mol
InChI Key: RRNKWZGAEKLCQM-UHFFFAOYSA-N
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Description

4-(Oxazol-4-yl)benzonitrile is a heterocyclic organic compound that features an oxazole ring attached to a benzonitrile moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Scientific Research Applications

4-(Oxazol-4-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with an amino alcohol to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Oxazolone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(Oxazol-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The oxazole ring can facilitate binding to biological macromolecules through hydrogen bonding and hydrophobic interactions, thereby modulating the activity of the target.

Comparison with Similar Compounds

  • 4-(Benzofuran-2-yl)benzonitrile
  • 4-(Benzothiazol-2-yl)benzonitrile
  • 4-(Isoxazol-4-yl)benzonitrile

Comparison: 4-(Oxazol-4-yl)benzonitrile is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNKWZGAEKLCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Bromo-acetyl)-benzonitrile (1.2 g, 5.4 mmol) was dissolved in formamide (10 mL) and heated to 110° C. for 72 h. The mixture was cooled, diluted with water and extracted five times with methylene chloride. The organics were combined, washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated. Flash chromatography (5%-10% acetone in hexane) afforded 4-(1,3-oxazol-4-yl)benzonitrile (0.16 g, 17%) as a white solid. Analytical HPLC: purity 100% at 270 nm, 6.8 min; 100% at 210-370 nm, 6.8 min; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammon. Form. Buff. pH=3.5/ACN+MeOH) for 10 min, hold 4 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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